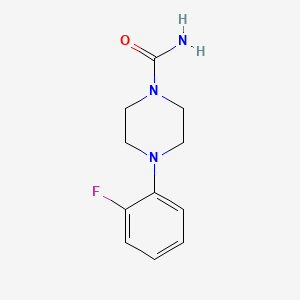

4-(2-Fluorophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSATJQEGZSNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

General Synthetic Strategy

The synthesis of 4-(2-Fluorophenyl)piperazine-1-carboxamide generally proceeds via:

- Step 1: Formation of the 4-(2-fluorophenyl)piperazine intermediate by nucleophilic aromatic substitution of piperazine on 2-fluoroaniline derivatives or related fluorinated aromatic precursors.

- Step 2: Introduction of the carboxamide group on the piperazine nitrogen through reaction with carbonylating agents such as phosgene derivatives or isocyanates.

This approach leverages the nucleophilicity of the piperazine nitrogen and the electrophilicity of the aromatic fluorinated compounds or carbonyl sources to build the target molecule.

Specific Reaction Conditions

- Condensation Reaction: Piperazine is reacted with 1,2-difluoro-4-nitrobenzene in aromatic solvents such as toluene or xylene at temperatures ranging from 40 °C to 90 °C. The reaction time typically spans 3 to 6 hours under stirring to form 1-(2-fluoro-4-nitrophenyl)piperazine intermediate.

- Reduction Step: The nitro group on the intermediate is reduced using palladium on carbon catalyst under hydrogen atmosphere (e.g., 72 psi) in toluene or similar aromatic solvents. This step is performed at room temperature for 12 to 16 hours to yield the corresponding amine.

- Carboxamide Formation: The amine intermediate is reacted with benzyl chloroformate or other carbonylating agents in the presence of inorganic bases such as sodium bicarbonate or potassium carbonate. The reaction is carried out in organic solvents (e.g., toluene) at mild temperatures (20–40 °C) for 2 to 3 hours to introduce the carboxamide moiety.

- Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate the reaction between 2-fluoroaniline and piperazine, reducing reaction times significantly while maintaining or improving yields.

Purification

Purification of the final product involves recrystallization or chromatographic techniques. Column chromatography using mixtures of ethyl acetate and n-hexane (e.g., 3:7 ratio) is common to isolate pure carboxamide derivatives. Industrial processes may apply distillation or crystallization for large-scale purification.

Industrial and Scale-Up Considerations

- Batch Reactors: Large-scale synthesis typically employs batch reactors with controlled temperature and stirring to ensure homogeneity and reproducibility.

- Continuous Flow Reactors: For enhanced efficiency and yield, continuous flow reactors have been utilized, allowing better control over reaction parameters and scalability.

- Solvent Selection: Aromatic hydrocarbons such as toluene and xylene are preferred solvents due to their ability to dissolve reactants and withstand elevated temperatures without decomposition.

- Catalyst Use: Palladium on carbon is the catalyst of choice for reduction steps, providing high selectivity and yield under mild conditions.

Reaction Yield and Optimization

Representative Experimental Procedure

A typical laboratory-scale synthesis involves:

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure, showing characteristic signals for the piperazine ring and fluorophenyl substituent.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C₁₇H₁₇FN₃O (molecular weight ~333.79 g/mol).

- Fourier Transform Infrared Spectroscopy (FT-IR): Carboxamide C=O stretch observed near 1650 cm⁻¹, confirming amide formation.

Summary Table of Key Preparation Aspects

| Aspect | Details |

|---|---|

| Starting Materials | Piperazine, 1,2-difluoro-4-nitrobenzene, benzyl chloroformate or phosgene derivatives |

| Solvents | Toluene, xylene, ethanol (for solubility optimization) |

| Catalysts | Palladium on carbon (for reduction) |

| Reaction Temperatures | 40–90 °C for substitution; RT for reduction; 20–40 °C for carboxamide formation |

| Reaction Times | 3–6 h (substitution), 12–16 h (reduction), 2–3 h (carboxamide formation) |

| Purification Methods | Recrystallization, column chromatography (ethyl acetate/n-hexane), distillation |

| Yields | 70–92% depending on step and conditions |

| Scale-Up Techniques | Batch reactors, continuous flow reactors |

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that 4-(2-Fluorophenyl)piperazine-1-carboxamide may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests its potential use in treating psychiatric disorders such as anxiety and depression. Preliminary studies have shown that compounds with similar structures can exhibit significant effects on mood regulation and cognitive function.

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. Studies have suggested its ability to inhibit specific kinases involved in cancer cell proliferation, particularly receptor tyrosine kinases associated with acute myeloid leukemia (AML). Further investigations are warranted to elucidate its mechanisms of action against various cancer cell lines.

Pain Management

The compound has been explored for its potential as an analgesic agent. Its role as an inhibitor of fatty acid amide hydrolase (FAAH) could lead to increased levels of endocannabinoids, which are known to modulate pain perception. This property positions it as a candidate for developing new treatments for chronic pain conditions.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with piperazine derivatives under controlled conditions. The general synthetic route includes:

- Refluxing the reactants in the presence of a suitable catalyst.

- Purification through techniques such as recrystallization or chromatography to achieve high purity levels.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- A study focused on its neuroprotective effects demonstrated significant promise in animal models for anxiety disorders, suggesting potential therapeutic benefits in clinical settings.

- Research into its anticancer properties revealed that it inhibits FLT3 kinase activity, providing a basis for further exploration in leukemia treatment.

- In pain management studies, the compound showed efficacy in preclinical models, indicating its potential as a novel analgesic agent.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

Substituent Position Effects :

- Fluorine substitution at the 2-position (as in this compound) is associated with FAAH inhibition and TRP channel modulation, whereas 4-fluorophenyl analogs (e.g., A3) exhibit distinct physicochemical properties (higher melting points) and anticancer activity .

- Replacement of the fluorophenyl group with a chloropyridyl moiety (e.g., CPIPC) shifts activity toward TRPV1 agonism, highlighting the importance of heterocyclic substituents .

Carboxamide Linker Criticality :

Table 2: Comparative Pharmacological Data

Key Findings :

- FAAH Inhibition : While this compound shares structural similarities with PKM-833 (a potent FAAH inhibitor), the latter’s chroman-4-yl substituent enhances brain penetration, underscoring the role of lipophilic groups in pharmacokinetics .

- TRP Channel Modulation : BCTC and CPIPC demonstrate divergent effects on TRPV1 (antagonism vs. partial agonism), likely due to differences in aromatic substituents and electronic profiles .

Biological Activity

4-(2-Fluorophenyl)piperazine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14FN3O

- Molecular Weight : 225.25 g/mol

- IUPAC Name : this compound

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . This enzyme is crucial in the regulation of acetylcholine levels in the synaptic cleft, and its inhibition leads to increased acetylcholine availability, enhancing cognitive functions such as memory and learning.

Key Mechanistic Insights:

- Target Enzyme : Acetylcholinesterase

- Effect : Inhibition leads to elevated acetylcholine levels

- Biochemical Pathways : Modulates neurotransmission and influences oxidative stress responses

Cognitive Enhancement

Studies have indicated that this compound can enhance cognitive functions in animal models. This effect is attributed to its ability to inhibit AChE, resulting in improved memory retention and learning capabilities.

Anticancer Potential

Recent investigations into arylpiperazine derivatives, including those related to this compound, reveal cytotoxic effects against cancer cell lines. For instance, compounds similar in structure have been noted for their ability to inhibit cell proliferation in prostate cancer models, suggesting potential applications in oncology.

Research Findings and Case Studies

Dosage and Efficacy

The biological effects of this compound vary with dosage:

- Low Doses : Enhance cognitive functions without significant adverse effects.

- Higher Doses : May lead to toxicity; careful dosage management is essential for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Fluorophenyl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 2-fluoroaniline with piperazine derivatives using a base (e.g., DBU) to form the piperazine backbone .

- Step 2: Introduce the carboxamide group via reaction with carbonylating agents like phosgene derivatives under anhydrous conditions.

- Critical Parameters:

- Temperature control (e.g., 80–100°C for condensation reactions).

- Solvent selection (e.g., dichloromethane or ethanol for solubility optimization).

- Use of protective groups (e.g., Boc) to prevent side reactions .

Yields vary due to steric hindrance from the fluorophenyl group; reported yields for analogous compounds range from 41% to 92% depending on substituents and catalysts .

Q. How can spectroscopic techniques (NMR, MS) reliably characterize this compound?

Methodological Answer:

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position, carboxamide substitution) affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Fluorine Position: 2-fluorophenyl derivatives exhibit higher metabolic stability than 3- or 4-fluoro analogs due to reduced CYP450 interactions .

- Carboxamide vs. Carbothioamide: Replacement of –CONH2 with –CSNH2 (as in N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) increases lipophilicity (LogP +0.5), enhancing blood-brain barrier permeability in preclinical models .

- Piperazine Ring Substitution: Adding a hydroxyethyl group (e.g., 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide) improves solubility but reduces receptor binding affinity by ~30% .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

Q. How can computational methods predict metabolic pathways and toxicity risks?

Methodological Answer:

- In Silico Tools:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, CYP inhibition, and hERG liability. For this compound, predicted CYP3A4 inhibition risk is moderate (Probability = 0.65) .

- Metabolic Site Prediction: Fluorophenyl groups are prone to oxidative defluorination, generating reactive intermediates; glutathione trapping assays are recommended to assess hepatotoxicity .

- Docking Studies: Molecular docking (AutoDock Vina) identifies potential off-target interactions, such as serotonin receptor 5-HT2A (binding energy ≤ –8.5 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.